molecular formula C24H17FN2O3S B2550546 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1788561-13-6

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2550546
CAS RN: 1788561-13-6
M. Wt: 432.47
InChI Key: VGSYYZQKCZFYHX-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a class of heterocyclic compounds that contain sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazole derivatives can be greatly affected by the substituents on the thiazole ring .


Molecular Structure Analysis

Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that nitrogen is more negatively charged than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by their aromaticity, which allows the pi (π) electrons to move freely from one bond to other bonds . This results in many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions can take place .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been reported to have analgesic properties . This means they could potentially be used in the development of new pain relief medications.

Antimicrobial Activity

The thiazole ring, a component of the compound, has been associated with antimicrobial activity, including antibacterial and antifungal properties . This suggests potential applications in the treatment of various bacterial and fungal infections.

Anticancer Activity

Thiazole derivatives have shown potential in anticancer activity . They could be used in the development of new drugs for the treatment of various types of cancer.

Anti-inflammatory Activity

Thiazole derivatives have been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation.

Antipsychotic Activity

Thiazole derivatives have also been associated with antipsychotic activity . This suggests potential applications in the treatment of psychiatric disorders.

properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O3S/c25-17-9-3-1-7-15(17)24-27-19(14-31-24)16-8-2-4-10-18(16)26-23(28)22-13-29-20-11-5-6-12-21(20)30-22/h1-12,14,22H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSYYZQKCZFYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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